molecular formula C23H20ClN3O4S B13373450 (3Z)-2-(3-butyl-1-imidazol-3-iumyl)-3-(4-chlorophenyl)sulfonylimino-4-oxo-1-naphthalenolate

(3Z)-2-(3-butyl-1-imidazol-3-iumyl)-3-(4-chlorophenyl)sulfonylimino-4-oxo-1-naphthalenolate

Cat. No.: B13373450
M. Wt: 469.9 g/mol
InChI Key: ZARDQFVCGYZNMP-UHFFFAOYSA-N
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Description

3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the naphthalene moiety: This involves the reaction of the imidazole intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation.

    Final coupling: The final step involves coupling the sulfonylated naphthalene-imidazole intermediate with a butyl group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-{[(4-chlorophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-butyl-1H-imidazol-3-ium lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.

Properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

(3Z)-2-(3-butylimidazol-3-ium-1-yl)-3-(4-chlorophenyl)sulfonylimino-4-oxonaphthalen-1-olate

InChI

InChI=1S/C23H20ClN3O4S/c1-2-3-12-26-13-14-27(15-26)21-20(22(28)18-6-4-5-7-19(18)23(21)29)25-32(30,31)17-10-8-16(24)9-11-17/h4-11,13-15H,2-3,12H2,1H3

InChI Key

ZARDQFVCGYZNMP-UHFFFAOYSA-N

Isomeric SMILES

CCCC[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=C(C=C4)Cl)[O-]

Canonical SMILES

CCCC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Cl)[O-]

Origin of Product

United States

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